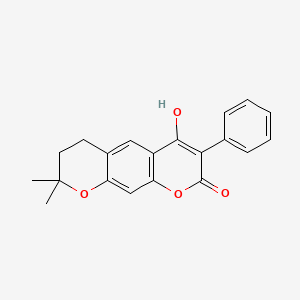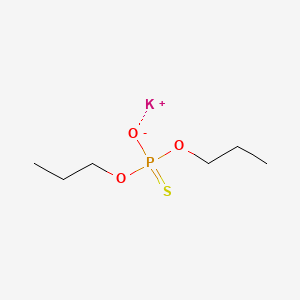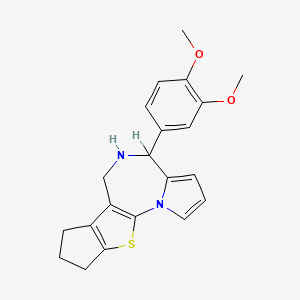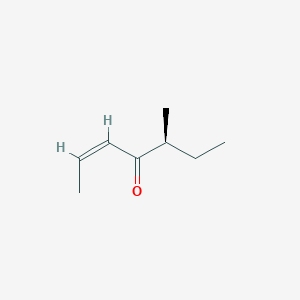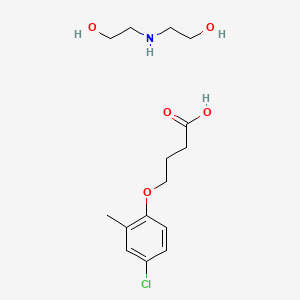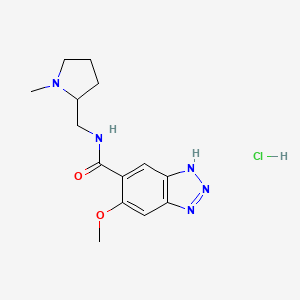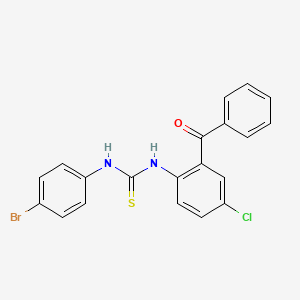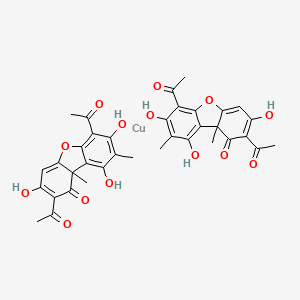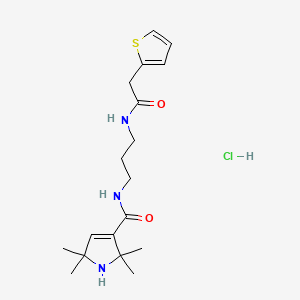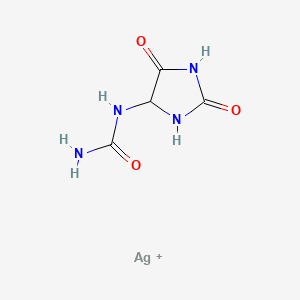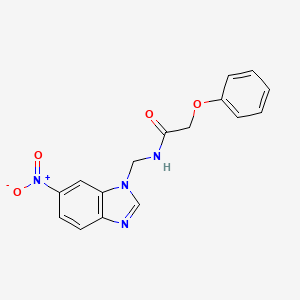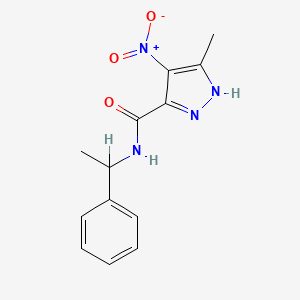
5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The phenylethyl group can be introduced through an alkylation reaction using appropriate alkyl halides.
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
Oxidation: Products may include carboxylic acids or nitro derivatives.
Reduction: Products may include amines.
Substitution: Products may include various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: It may bind to specific receptors in biological systems.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs.
Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Manufacturing: It can be used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and phenylethyl groups.
5-Methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the nitro and phenylethyl groups.
N-(1-Phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity that are not present in similar compounds.
特性
CAS番号 |
86927-69-7 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC名 |
5-methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-8(10-6-4-3-5-7-10)14-13(18)11-12(17(19)20)9(2)15-16-11/h3-8H,1-2H3,(H,14,18)(H,15,16) |
InChIキー |
JVKUZSVNLRSONE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



